molecular formula C8H6ClF3 B057552 4-(Trifluoromethyl)benzyl chloride CAS No. 939-99-1

4-(Trifluoromethyl)benzyl chloride

Cat. No. B057552
CAS RN: 939-99-1
M. Wt: 194.58 g/mol
InChI Key: MCHDHQVROPEJJT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzyl chloride, also known as α′-Chloro-α,α,α-trifluoro-p-xylene, is a chemical compound with the molecular formula CF3C6H4CH2Cl . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzyl chloride involves the electrochemical reduction of the compound, catalyzed by Co (salen) (H 2 salen, N,N ′-bis (salicylidene)-ethane-1,2-diamine) in acetonitrile . It may also be used in the synthesis of novel series of dithiocarbamates, via reaction with sodium salts of N,N -disubstituted dithiocarbamic acids .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzyl chloride is represented by the SMILES string FC(F)(F)c1ccc(CCl)cc1 . The InChI key for this compound is MCHDHQVROPEJJT-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzyl chloride undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzyl chloride is a liquid with a refractive index of 1.464 at 20°C . It has a boiling point of 68 °C at 12 mmHg and a density of 1.315 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Dithiocarbamates

4-(Trifluoromethyl)benzyl chloride can be used in the synthesis of a novel series of dithiocarbamates. This is achieved through a reaction with sodium salts of N,N-disubstituted dithiocarbamic acids .

Synthesis of Quinazolinones

Researchers have developed a method to synthesize 4(3H)-quinazolinones using 2-Fluoro substituted benzoyl chlorides, including compounds similar to 3-Fluoro-4-(trifluoromethyl)benzoyl chloride.

Post-Polymerization Reactions

4-(Trifluoromethyl)benzyl chloride can be used in post-polymerization reactions. These reactions are crucial in the development of advanced materials with tailored properties.

Fluorination and Trifluoromethylation Reactions

This compound can also be used in fluorination and trifluoromethylation reactions. These reactions are important in the field of organic chemistry for the introduction of fluorine or trifluoromethyl groups into molecules.

Safety and Hazards

This compound is moisture sensitive and contact with water liberates toxic gas . It is incompatible with water, bases, alcohol, and oxidizing agents . It is also combustible and causes severe skin burns and eye damage .

properties

IUPAC Name

1-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHDHQVROPEJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239870
Record name p-Trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzyl chloride

CAS RN

939-99-1
Record name p-Trifluoromethylbenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzyl chloride
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Synthesis routes and methods

Procedure details

Thionyl chloride (15.0 g) was added to 4-(trifluoromethyl)benzenemethanol (15.0 g) over 30 min. The mixture was heated at reflux for 2 hr and then evaporated. The residue was distilled to afford the product as a colourless liquid b.p. 88°-92°/14 mm (11.0 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?

A1: 4-(trifluoromethyl)benzyl chloride serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting 4-(trifluoromethyl)benzyl chloride with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.

Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].

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